3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353957-32-0
VCID: VC8232833
InChI: InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8,13H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CN
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 1353957-32-0

Cat. No.: VC8232833

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester - 1353957-32-0

Specification

CAS No. 1353957-32-0
Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl 3-[(2-aminoacetyl)-methylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8,13H2,1-4H3
Standard InChI Key RUDYSANJCHECHC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CN

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C13H25N3O3\text{C}_{13}\text{H}_{25}\text{N}_3\text{O}_3 and a molecular weight of 283.36 g/mol . Its IUPAC name reflects the presence of:

  • A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

  • A tert-butyl ester group at the 1-position.

  • A methyl-amino-acetyl side chain at the 3-position.

Stereochemical Features

The stereochemistry of the pyrrolidine ring and substituents influences its reactivity and biological interactions. Computational models suggest that the tert-butyl group induces steric hindrance, stabilizing specific conformations.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILESCC(C)(C)OC(=O)N1CCC(C1)N(C)CC(=O)CN
InChIKeySGZRWJQXCPSGFT-UHFFFAOYSA-N
Topological polar surface area72.7 Ų
Hydrogen bond donors2

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

  • Introduction of the tert-Butyl Ester: Boc protection using di-tert-butyl dicarbonate under basic conditions .

  • Side-Chain Functionalization: Coupling of methyl-amino-acetyl groups via amide bond formation, often employing carbodiimide-based reagents like EDC/HOBt .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsYieldSource
1Boc-protection with (Boc)2O\text{(Boc)}_2\text{O}, DMAP, DCM85%
2Amide coupling: EDC, HOBt, DIPEA, DMF78%
3Deprotection: TFA/DCM (1:1)95%

Challenges and Solutions

  • Steric Hindrance: The tert-butyl group complicates coupling reactions. Solutions include using high-boiling solvents (e.g., DMF) and elevated temperatures .

  • Racemization: Chiral centers in the pyrrolidine ring require mild conditions to prevent epimerization.

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions due to the tert-butyl ester .

Table 3: Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling Point419.9±45.0 °C (predicted)
LogP (octanol-water)1.24

Reactivity Profile

  • Ester Hydrolysis: The tert-butyl ester cleaves under acidic conditions (e.g., TFA) to yield carboxylic acids .

  • Amide Bond Stability: Resists enzymatic cleavage, making it suitable for peptide mimetics .

Applications in Scientific Research

Medicinal Chemistry

  • Drug Intermediate: Serves as a precursor for protease inhibitors and kinase modulators due to its rigid pyrrolidine scaffold .

  • Biological Activity: Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) and ion channels .

Material Science

  • Chiral Ligands: The stereogenic centers enable its use in asymmetric catalysis .

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